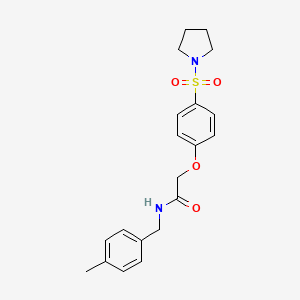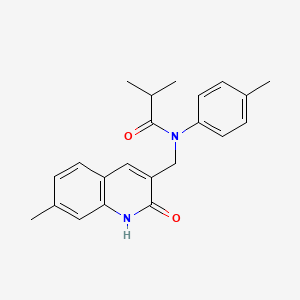
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOB is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
作用机制
The exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including AKT and mTOR. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation and tumor growth. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be attributed to its ability to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One of the advantages of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for therapeutic applications in various diseases. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity and good bioavailability, making it a safe and effective drug candidate. However, one of the limitations of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
未来方向
There are several future directions for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its downstream signaling pathways. Furthermore, developing more efficient and cost-effective synthesis methods for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may increase its availability and facilitate its use in clinical trials.
合成方法
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenylbutanamide in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in its pure form.
科学研究应用
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been investigated for its anti-diabetic properties, with studies showing that it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALQAQYAZHGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)








![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)